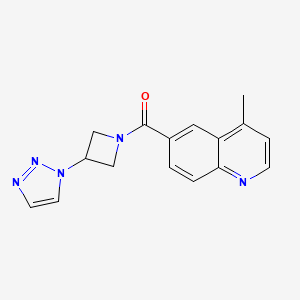

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylquinolin-6-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylquinolin-6-yl)methanone is a useful research compound. Its molecular formula is C16H15N5O and its molecular weight is 293.33. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The compound, also known as (4-methylquinolin-6-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone, is a heterocyclic compound that contains a triazole ring . Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors . .

Mode of Action

The mode of action of this compound is likely related to its ability to bind to various enzymes and receptors in the biological system . The triazole ring in the compound is capable of forming hydrogen bonds, which can increase solubility favoring the binding of biomolecular targets . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon .

Pharmacokinetics

It’s worth noting that 1,2,3-triazoles are known to be stable towards metabolic degradation and easily form hydrogen bonding which can increase solubility .

Result of Action

Given the wide range of biological activities exhibited by triazole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.

Action Environment

It’s worth noting that 1,2,3-triazoles are known for their high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

生化学分析

Biochemical Properties

It is known that the 1,2,3-triazole ring is a structural fragment that can form hydrogen bonds, which is important for binding with biological targets . This suggests that the compound may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

Derivatives of 1,3-diazole, a similar structure to the 1,2,3-triazole in the compound, have been shown to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Based on the known properties of similar compounds, it can be hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is thermally stable, suggesting that it may have a stable effect over time .

生物活性

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylquinolin-6-yl)methanone is a synthetic organic molecule characterized by its complex structure, which includes a triazole ring, an azetidine moiety, and a quinoline derivative. This structural diversity suggests potential for various biological activities, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C14H13N5O with a molecular weight of approximately 269.29 g/mol. The presence of the triazole and quinoline rings is significant as these structures are known for their pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C14H13N5O |

| Molecular Weight | 269.29 g/mol |

| Structure | Structure |

Antimicrobial Activity

Research indicates that compounds containing triazole and quinoline moieties exhibit significant antimicrobial properties. The triazole ring has been associated with the inhibition of various pathogens due to its ability to interfere with fungal cell wall synthesis and bacterial growth mechanisms.

Case Study:

A study on similar triazole derivatives demonstrated effective inhibition against Candida albicans and Staphylococcus aureus, suggesting that our compound may exhibit comparable antimicrobial effects .

Anticancer Properties

The quinoline component is known for its anticancer activity. Compounds with this scaffold have been shown to inhibit tumor cell proliferation by targeting multiple signaling pathways, including the PI3K/AKT/mTOR pathway.

Research Findings:

In vitro studies have shown that derivatives of quinoline can induce apoptosis in cancer cells. For instance, a derivative was tested against breast cancer cell lines and exhibited IC50 values in the low micromolar range .

Anti-inflammatory Effects

Triazole derivatives have also been noted for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and modulate immune responses.

Experimental Evidence:

In animal models, compounds similar to our target compound have demonstrated reduced inflammation markers when administered in models of arthritis .

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition: The triazole ring can act as a potent inhibitor of enzymes involved in cell wall synthesis in fungi.

- Signal Transduction Modulation: The quinoline moiety may interfere with pathways that regulate cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation: Some studies suggest that quinoline derivatives can induce oxidative stress in cancer cells, leading to cell death.

Computational Studies

In silico studies using molecular docking have predicted that this compound interacts favorably with several biological targets involved in cancer progression and inflammatory responses. These studies provide insights into the binding affinity and potential therapeutic applications.

特性

IUPAC Name |

(4-methylquinolin-6-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c1-11-4-5-17-15-3-2-12(8-14(11)15)16(22)20-9-13(10-20)21-7-6-18-19-21/h2-8,13H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTWMQORARAWHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC=C1)C(=O)N3CC(C3)N4C=CN=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。